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molecular formula C3H2O B127286 2-Propynal CAS No. 624-67-9

2-Propynal

Cat. No. B127286
M. Wt: 54.05 g/mol
InChI Key: IJNJLGFTSIAHEA-UHFFFAOYSA-N
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Patent
US04762843

Procedure details

The procedure of Rimek and Zymalkowski (Arch. Pharm. 1961, 294, 759-765) was followed. Over a period of 1 hour, 40.9 g (0.757 mol) of freshly-distilled propiolaldehyde was added dropwise to a solution of 42.1 g (0.379 mol) of 3-amino-2-cyclohexenone in 1.5 1 of N,N-dimethylformamide (DMF). The solution was stirred at room temperature for 12 hours. The DMF was evaporated at reduced pressure. Vacuum distillation (bp 60°-65° C. at 0.025-0.050 mmHg) of the resultant black tars gave 30.2 g (54.2%) of 7,8-dihydro-5(6H)-quinolinone as a colorless liquid.
Quantity
40.9 g
Type
reactant
Reaction Step One
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]#[CH:3].[NH2:5][C:6]1[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[CH:7]=1>CN(C)C=O>[N:5]1[C:6]2[CH2:11][CH2:10][CH2:9][C:8](=[O:12])[C:7]=2[CH:3]=[CH:2][CH:1]=1

Inputs

Step One
Name
Quantity
40.9 g
Type
reactant
Smiles
C(C#C)=O
Name
Quantity
42.1 g
Type
reactant
Smiles
NC1=CC(CCC1)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The DMF was evaporated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation (bp 60°-65° C. at 0.025-0.050 mmHg) of the resultant black tars

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=CC=2C(CCCC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: PERCENTYIELD 54.2%
YIELD: CALCULATEDPERCENTYIELD 54.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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